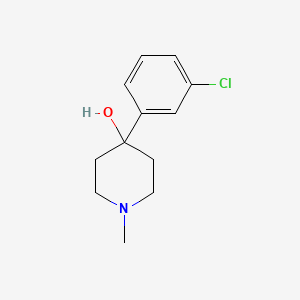![molecular formula C26H19N3O6 B2575642 N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-09-5](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H19N3O6 and its molecular weight is 469.453. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
Research in the domain of organic chemistry frequently explores the synthesis of complex organic molecules due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the interest in developing novel compounds with unique properties, which can serve as key intermediates in the synthesis of pharmacologically relevant molecules (Janardhan et al., 2014).
Anticancer and Anti-inflammatory Agents
The development of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone, illustrates the pursuit of new anticancer and anti-inflammatory agents. These compounds have been evaluated for their potential as cyclooxygenase inhibitors, showcasing significant inhibitory activity and providing a foundation for further exploration of their therapeutic applications (Abu‐Hashem et al., 2020).
Antitumor Activities
The exploration of novel chemical entities for antitumor activities remains a critical area of research. For example, the synthesis and biological evaluation of benzodimidazolyl chromeno[2,3-d]pyrimidinones highlight the ongoing efforts to identify compounds with potential antimicrobial and antioxidant activities, which could be leveraged for cancer treatment (Ravindernath et al., 2013).
Ligand-Protein Interactions
Understanding the interactions between synthetic compounds and biological targets is crucial for drug development. Spectroscopic and computational studies on bioactive benzothiazolinone acetamide analogs have been conducted to investigate their ligand-protein interactions, offering insights into the design of molecules with enhanced biological activities (Mary et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid, which is then coupled with N-(benzo[d][1,3]dioxol-5-yl)amine to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran", "acetic anhydride", "ammonium acetate", "benzo[d][1,3]dioxole", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "1. Synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid: \n- React 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran with acetic anhydride and ammonium acetate in the presence of a catalytic amount of sulfuric acid to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.\n2. Synthesis of N-(benzo[d][1,3]dioxol-5-yl)amine: \n- React benzo[d][1,3]dioxole with thionyl chloride in the presence of N,N-dimethylformamide to form benzo[d][1,3]dioxole-5-thionyl chloride.\n- React benzo[d][1,3]dioxole-5-thionyl chloride with ammonia in the presence of triethylamine to form N-(benzo[d][1,3]dioxol-5-yl)amine.\n3. Coupling of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid and N-(benzo[d][1,3]dioxol-5-yl)amine: \n- React 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(benzo[d][1,3]dioxol-5-yl)amine in the presence of sodium hydroxide and ethyl acetate to form the final product N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS RN |
877657-09-5 |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C26H19N3O6 |
Molecular Weight |
469.453 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19N3O6/c1-15-6-9-17(10-7-15)29-25(31)24-23(18-4-2-3-5-19(18)35-24)28(26(29)32)13-22(30)27-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14H2,1H3,(H,27,30) |
InChI Key |
DHTIQSDKKAVPCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



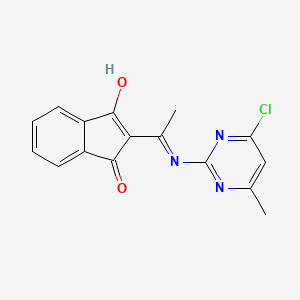
![6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2575563.png)


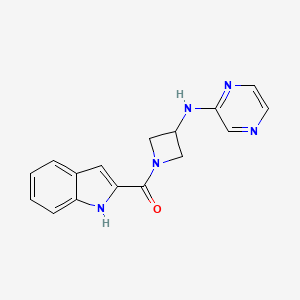
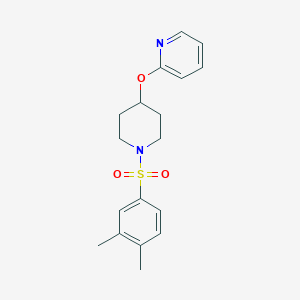
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2575575.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2575576.png)

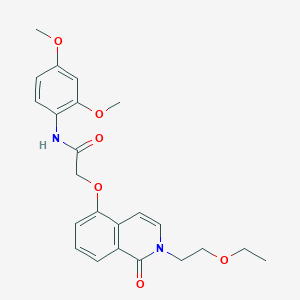
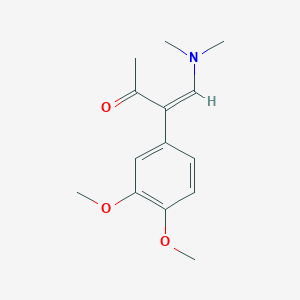
![4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2575582.png)
